

Structural Analysis of 3-[(3-Amino-3-oxopropyl)dithio]propanamide: A Technical Guide

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Compound of Interest

Compound Name: 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Cat. No.: B085702

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Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific experimental structural analysis data for **3-[(3-Amino-3-oxopropyl)dithio]propanamide** (CAS No. 1002-19-3). This technical guide, therefore, presents a predictive analysis based on the known chemistry of its constituent functional groups and data from analogous compounds. The experimental protocols and data provided are hypothetical and intended to guide future research and characterization of this molecule.

Introduction

3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as 3,3'-dithiobis(propanamide), is a symmetrical disulfide-containing amide. Its structure suggests potential applications in materials science as a cross-linking agent, in biochemistry as a redox-responsive molecule, and in drug development as a linker or a standalone pharmacophore. A thorough understanding of its three-dimensional structure and chemical properties is paramount for any of these applications. This guide provides a comprehensive, albeit predictive, structural analysis of this compound, intended for researchers, scientists, and professionals in drug development.

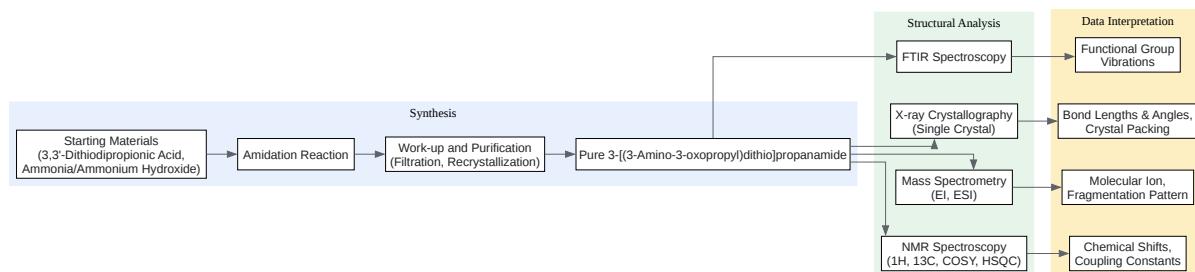
Predicted Physicochemical Properties

A summary of the basic and predicted physicochemical properties of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** is presented in Table 1.

Property	Predicted Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂ S ₂	-
Molecular Weight	208.30 g/mol	-
CAS Number	1002-19-3	-
Density	1.325 ± 0.06 g/cm ³	Predicted
Boiling Point	526.0 ± 35.0 °C at 760 mmHg	Predicted
Flash Point	271.9 ± 25.9 °C	Predicted
Melting Point	178-180 °C	Predicted[1]

Synthesis and Characterization Workflow

The logical workflow for the synthesis and subsequent structural characterization of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** is outlined below.

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Caption: Proposed workflow for synthesis and structural analysis.

Experimental Protocols

Synthesis of 3-[(3-Amino-3-oxopropyl)dithio]propanamide

This proposed synthesis is based on the amidation of 3,3'-dithiodipropionic acid.

Materials:

- 3,3'-Dithiodipropionic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM)

- Concentrated Ammonium Hydroxide (NH₄OH)
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,3'-dithiodipropionic acid (1 equivalent) in anhydrous DCM. Cool the suspension in an ice bath. Add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise with stirring. Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.
- Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath. Slowly add the solution of the acid chloride from step 1 to the cold ammonium hydroxide with vigorous stirring. A white precipitate is expected to form.
- Isolation and Purification: After the addition is complete, continue stirring for an additional hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure **3-[(3-Amino-3-oxopropyl)dithio]propanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometer with Electron Ionization (EI) and Electrospray Ionization (ESI) sources. Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid. For EI, a direct insertion probe may be used.

X-ray Crystallography

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water). Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α or Cu K α radiation. Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.

Predicted Structural Data

NMR Spectroscopy

The symmetry of the molecule will simplify the NMR spectra. The two propanamide arms are chemically equivalent.

Table 2: Predicted ^1H and ^{13}C NMR Data (in DMSO-d₆)

Assignment	Predicted ^1H Chemical Shift (ppm), Multiplicity, Integration	Predicted ^{13}C Chemical Shift (ppm)
-CH ₂ -S-	~2.9 (t, 4H)	-35
-CH ₂ -C(=O)-	~2.6 (t, 4H)	-34
-C(=O)-	-	-173
-NH ₂	~7.3 (br s, 2H), ~6.8 (br s, 2H)	-

- Justification: The chemical shifts are predicted based on standard values for alkyl chains adjacent to sulfur and carbonyl groups. The methylene protons alpha to the sulfur are expected to be slightly downfield from those alpha to the carbonyl. The amide protons are expected to appear as two broad singlets due to hindered rotation around the C-N bond and exchange with any residual water. In D₂O, the amide proton signals would disappear.

Mass Spectrometry

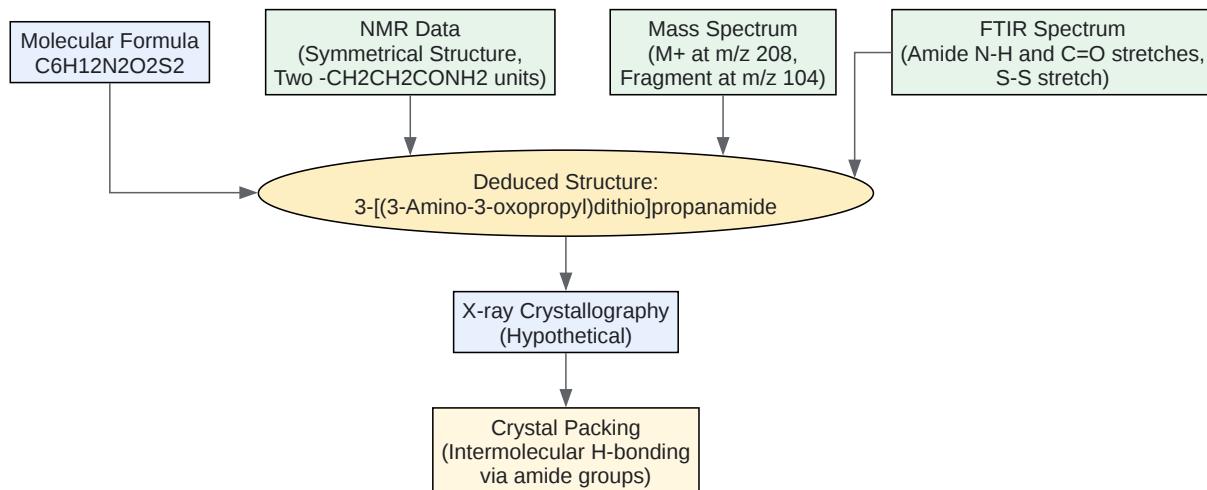
Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment	Fragmentation Pathway
208	$[\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2]^+$	Molecular Ion (M^+)
104	$[\text{C}_3\text{H}_6\text{NOS}]^+$	Homolytic cleavage of the S-S bond
88	$[\text{C}_3\text{H}_6\text{NO}]^+$	Cleavage of the C-S bond
72	$[\text{C}_2\text{H}_4\text{NO}]^+$	McLafferty rearrangement
44	$[\text{CONH}_2]^+$	Alpha-cleavage next to the carbonyl group

- Justification: The most characteristic fragmentation is the cleavage of the disulfide bond, which would result in a prominent peak at half the molecular weight. Other expected fragmentations include cleavage of the C-S bond and standard amide fragmentations like the McLafferty rearrangement and alpha-cleavage.

Predicted Molecular and Crystal Structure

A hypothetical logical diagram for the structural elucidation process is presented below.



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Caption: Logical flow for deducing the molecular structure.

In the solid state, the molecules of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** are expected to exhibit significant intermolecular hydrogen bonding. The primary amide groups (-CONH₂) can act as both hydrogen bond donors (N-H) and acceptors (C=O). This would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The conformation around the disulfide bond (C-S-S-C dihedral angle) will be a key determinant of the overall molecular shape and packing efficiency.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** or its involvement in any signaling pathways. Given its disulfide bond, it could potentially interact with redox-sensitive biological systems. The amide functionalities could participate in hydrogen bonding with biological macromolecules. Further research is required to explore these possibilities.

Conclusion

This technical guide provides a predictive structural analysis of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** based on fundamental chemical principles and data from analogous structures. The proposed experimental protocols and predicted spectral data offer a solid foundation for any future empirical investigation of this compound. Experimental validation of the data presented herein is essential for confirming its structural and chemical properties and for enabling its potential applications in various scientific fields.

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